molecular formula C11H7Br2NO B8669245 2-Bromo-1-(6-bromoquinolin-2-yl)ethanone

2-Bromo-1-(6-bromoquinolin-2-yl)ethanone

Cat. No.: B8669245
M. Wt: 328.99 g/mol
InChI Key: YWRDFKIMAPDSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(6-bromoquinolin-2-yl)ethanone is a useful research compound. Its molecular formula is C11H7Br2NO and its molecular weight is 328.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7Br2NO

Molecular Weight

328.99 g/mol

IUPAC Name

2-bromo-1-(6-bromoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H7Br2NO/c12-6-11(15)10-3-1-7-5-8(13)2-4-9(7)14-10/h1-5H,6H2

InChI Key

YWRDFKIMAPDSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)CBr)C=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

NBS (407 mg, 2.287 mmol) was added to a solution of 6-bromo-2-(1-ethoxyvinyl)quinoline (530 mg, 1.91 mmol) in THF (10 mL) and water (2.5 mL) and the mixture was stirred at rt for 2 h. The reaction mixture was partitioned between EtOAc and brine and the organic layer was concentrated. The crude material was purified by flash silica gel chromatography (eluted with Et2O/hexanes, gradient from 0 to 5% Et2O) to yield 2-bromo-1-(6-bromoquinolin-2-yl)ethanone (380 mg) as white solid. LC-MS retention time 3.988 min; m/z 329.84 (MH+). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a PHENOMENEX® Luna 3u C18 2.0×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 0.8 mL/min, a gradient of 100% Solvent A/0% Solvent B to 0% Solvent A/100% Solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where Solvent A was 10% MeOH/90% H2O/0.1% trifluoroacetic acid and Solvent B was 10% H2O/90% MeOH/0.1% trifluoroacetic acid. MS data was determined using a MICROMASS® Platform for LC in electrospray mode.
Name
Quantity
407 mg
Type
reactant
Reaction Step One
Name
6-bromo-2-(1-ethoxyvinyl)quinoline
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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